N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a methoxyphenyl group, and a pyrazole carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Ethyl Group: The benzimidazole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of Pyrazole Carboxamide: The pyrazole ring is formed by the cyclization of hydrazines with 1,3-diketones. The carboxamide group is introduced through the reaction of the pyrazole with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrazole carboxamide structure may enhance binding affinity and specificity towards certain biological targets, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and benzimidazole-2-carboxamide.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and pyrazole-4-carboxamide.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which may confer distinct biological activities and chemical properties. This dual functionality allows for a broader range of interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-14-8-6-13(7-9-14)17-12-18(25-24-17)20(26)21-11-10-19-22-15-4-2-3-5-16(15)23-19/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
XZQRVDREHMVZCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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